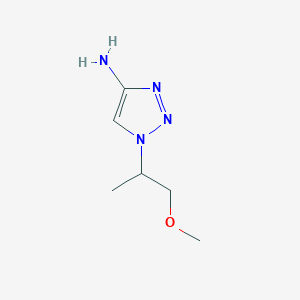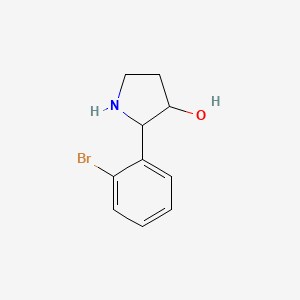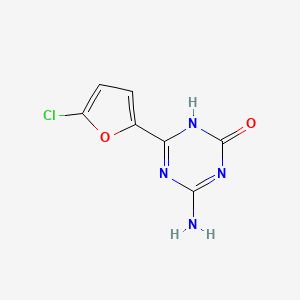
1-(1-methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-(1-methoxypropan-2-yl)-1H-1,2,3-triazole with an amine source under suitable conditions. One common method is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.
Applications De Recherche Scientifique
1-(1-Methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its use in creating advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1-methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: This compound has a similar structural motif but differs in its functional groups and applications.
N2,N6-bis((S)-1-methoxypropan-2-yl)pyridine-2,6-dicarboxamide: Another compound with a similar backbone but distinct functional groups and properties.
Uniqueness
1-(1-Methoxypropan-2-yl)-1H-1,2,3-triazol-4-amine is unique due to its specific triazole ring structure and the presence of the methoxypropan-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
1-(1-methoxypropan-2-yl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-5(4-11-2)10-3-6(7)8-9-10/h3,5H,4,7H2,1-2H3 |
Clé InChI |
SIUUDRHRWOKEJH-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)N1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)





![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)




![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)

![2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol](/img/structure/B13179759.png)
